IITZ-01

説明

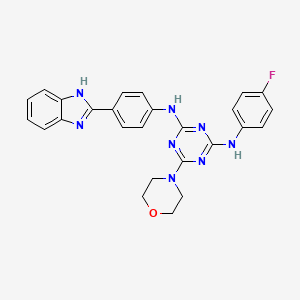

Structure

3D Structure

特性

IUPAC Name |

4-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23FN8O/c27-18-7-11-20(12-8-18)29-25-32-24(33-26(34-25)35-13-15-36-16-14-35)28-19-9-5-17(6-10-19)23-30-21-3-1-2-4-22(21)31-23/h1-12H,13-16H2,(H,30,31)(H2,28,29,32,33,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEDDGLPNSLBFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23FN8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Synthesis of IITZ-01: A Novel Lysosomotropic Autophagy Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

IITZ-01 is a novel, potent s-triazine analog identified as a lysosomotropic autophagy inhibitor with significant single-agent antitumor efficacy. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of IITZ-01. It details its effects on cancer cells, including the induction of apoptosis and inhibition of autophagy, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. This document is intended to serve as a core resource for researchers in oncology and drug development.

Discovery and Rationale

IITZ-01 was discovered during an exploration of the mechanism of action of previously identified cytotoxic s-triazine analogs.[1][2] Autophagy, a cellular process of degradation and recycling of damaged organelles and proteins, is a crucial survival mechanism for cancer cells under metabolic stress.[1] While autophagy inhibition is a promising anti-cancer strategy, clinical trials with existing inhibitors like chloroquine (CQ) have been hampered by a lack of potency.[1][2] This necessitated the search for more potent autophagy inhibitors. IITZ-01 emerged as a lead compound, demonstrating over 10-fold more potent autophagy inhibition and 12- to 20-fold greater cytotoxic action than CQ in triple-negative breast cancer models.[1][2]

Synthesis of IITZ-01

IITZ-01, with the chemical name N2-(4-(1H-imidazol-1-yl)phenyl)-N4-(4-methoxyphenyl)-6-(morpholino)-1,3,5-triazine-2,4-diamine, is synthesized from cyanuric chloride. The synthesis involves a sequential nucleophilic substitution of the chlorine atoms on the s-triazine ring.

General Synthetic Scheme for s-Triazine Analogs:

The synthesis of s-triazine derivatives like IITZ-01 typically follows a multi-step process involving the sequential reaction of cyanuric chloride with different amines. The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for controlled, stepwise additions. The first substitution is often carried out at low temperatures (e.g., 0 °C), the second at room temperature, and the third at an elevated temperature.

Step 1: Monosubstitution of Cyanuric Chloride. Cyanuric chloride is reacted with a primary or secondary amine in the presence of a base (e.g., triethylamine or diisopropylethylamine) in an appropriate solvent at a low temperature.

Step 2: Disubstitution. A second amine is added to the monosubstituted intermediate, and the reaction is typically stirred at room temperature.

Step 3: Trisubstitution. The final amine is added, and the reaction mixture is heated to drive the substitution of the last, least reactive chlorine atom.

Mechanism of Action

IITZ-01 exhibits a dual mechanism of action, inhibiting autophagy and inducing apoptosis.

Lysosomotropic Autophagy Inhibition

IITZ-01 is a lysosomotropic agent, meaning it selectively accumulates in lysosomes.[1][2] This accumulation leads to:

-

Lysosomal Deacidification: As a basic compound, IITZ-01 neutralizes the acidic environment of the lysosome, which is crucial for the function of lysosomal enzymes. This is evidenced by a decrease in LysoTracker Red staining.[1][2]

-

Inhibition of Lysosomal Enzyme Maturation: The altered pH impairs the maturation and activity of lysosomal hydrolases.[1][2]

-

Impaired Autophagosome Degradation: Consequently, the fusion of autophagosomes with dysfunctional lysosomes is inhibited, leading to an accumulation of autophagosomes and a blockage of the autophagic flux.[1][2]

Induction of Apoptosis

IITZ-01 also triggers apoptosis through a mitochondria-mediated pathway.[1][2] In renal cancer cells, IITZ-01 has been shown to potentiate TRAIL-induced apoptosis. Key molecular events include:

-

Downregulation of Survivin: IITZ-01 decreases the expression of the anti-apoptotic protein survivin.

-

Upregulation of Death Receptor 5 (DR5): IITZ-01 increases the expression of DR5, a receptor for the pro-apoptotic ligand TRAIL.

-

Mitochondrial Membrane Potential Abolishment: The compound disrupts the mitochondrial membrane potential, a key event in the intrinsic apoptosis pathway.[1][2]

-

Modulation of Bcl-2 and IAP Family Proteins: IITZ-01 affects the expression of Bcl-2 and Inhibitor of Apoptosis (IAP) family proteins.

Quantitative Data

In Vitro Cytotoxicity

IITZ-01 has demonstrated potent cytotoxic effects across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Cancer Type | IC50 (µM) at 24h | IC50 (µM) at 48h |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~2.5 | ~1.5 |

| MDA-MB-453 | Breast Cancer | ~3.0 | ~2.0 |

| Caki-1 | Renal Carcinoma | Not specified | Not specified |

| ACHN | Renal Carcinoma | Not specified | Not specified |

Data extracted from Guntuku et al., 2019.

In Vivo Efficacy and Pharmacokinetics

In a preclinical study using an MDA-MB-231 breast cancer xenograft model in mice, IITZ-01 displayed potent antitumor activity.[1][2] A separate study evaluated the pharmacokinetic profile of IITZ-01 in mice.

| Parameter | Value (Oral Administration) | Value (Intraperitoneal Administration) |

| Cmax (ng/mL) | Data not available | ~600 |

| Tmax (h) | Data not available | ~0.5 |

| AUC (ng*h/mL) | Data not available | ~1200 |

| Half-life (h) | Data not available | ~2.5 |

Pharmacokinetic data is estimated based on graphical representations from available literature and should be considered approximate. A dedicated study provides detailed pharmacokinetic parameters.[3]

Detailed Experimental Protocols

Western Blot Analysis

This protocol is for the detection of changes in protein expression (e.g., DR5, survivin) following treatment with IITZ-01.

-

Cell Lysis:

-

Treat cells with desired concentrations of IITZ-01 for the specified duration.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., anti-DR5, anti-survivin, anti-β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Clonogenic Assay

This assay assesses the long-term proliferative capacity of cells after IITZ-01 treatment.

-

Cell Seeding:

-

Plate a low density of single cells in 6-well plates.

-

-

Treatment:

-

Treat the cells with various concentrations of IITZ-01 for 24 hours.

-

-

Colony Formation:

-

Remove the drug-containing medium, wash with PBS, and add fresh medium.

-

Incubate the plates for 10-14 days to allow for colony formation.

-

-

Staining and Counting:

-

Fix the colonies with a mixture of methanol and acetic acid.

-

Stain the colonies with 0.5% crystal violet solution.

-

Count the number of colonies (typically defined as >50 cells).

-

LysoTracker Red Staining

This protocol is used to visualize and quantify the acidic lysosomal compartments.

-

Cell Preparation:

-

Seed cells on glass coverslips or in imaging dishes.

-

-

Treatment:

-

Treat cells with IITZ-01 for the desired time.

-

-

Staining:

-

Incubate the cells with 50-75 nM LysoTracker Red DND-99 in pre-warmed medium for 30-60 minutes at 37°C.

-

-

Imaging:

-

Wash the cells with fresh medium.

-

Immediately image the cells using fluorescence microscopy with appropriate filter sets (Excitation/Emission: ~577/590 nm). A decrease in fluorescence intensity indicates lysosomal deacidification.

-

Logical Workflow for IITZ-01 Evaluation

Conclusion

IITZ-01 is a promising preclinical candidate for cancer therapy, particularly for difficult-to-treat cancers like triple-negative breast cancer. Its potent dual mechanism of autophagy inhibition and apoptosis induction warrants further investigation and development. This technical guide provides a foundational understanding of IITZ-01 for researchers aiming to build upon the existing knowledge and explore its full therapeutic potential.

References

- 1. IITZ-01, a novel potent lysosomotropic autophagy inhibitor, has single-agent antitumor efficacy in triple-negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical pharmacokinetic and in vitro metabolic stability study of lysosomotropic autophagy inhibitor, IITZ-01 in mice by using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

IITZ-01: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

IITZ-01 is a novel and potent lysosomotropic autophagy inhibitor that has demonstrated significant single-agent antitumor efficacy in preclinical studies, particularly in triple-negative breast cancer models. As a benzimidazole analog of morpholino s-triazine, IITZ-01 exerts its anticancer effects through a dual mechanism involving the inhibition of autophagy and the induction of apoptosis. This technical guide provides a comprehensive overview of the pharmacological properties of IITZ-01, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling pathways.

Mechanism of Action

IITZ-01 functions as a lysosomotropic agent, selectively accumulating in lysosomes. This accumulation leads to the deacidification of the lysosomal lumen and the inhibition of lysosomal enzyme maturation, ultimately impairing lysosomal function.[1][2] This disruption of lysosomal activity results in the inhibition of the late stages of autophagy, a cellular process that cancer cells often utilize to survive under stress. The inhibition of autophagy by IITZ-01 is characterized by an accumulation of autophagosomes.[1]

In addition to its role as an autophagy inhibitor, IITZ-01 also triggers apoptosis, or programmed cell death, through a mitochondria-mediated pathway.[1][2] This is achieved through the modulation of key apoptosis-related proteins. In renal cancer cells, IITZ-01 has been shown to upregulate the expression of Death Receptor 5 (DR5) and downregulate the anti-apoptotic protein survivin, thereby sensitizing the cells to TRAIL-mediated apoptosis via the ubiquitin-proteasome pathway.[2] In breast cancer cells, IITZ-01 treatment leads to the cleavage of PARP and modulates the expression of Bcl-2 family proteins and Inhibitor of Apoptosis Proteins (IAPs) such as XIAP and cIAP1.[3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for IITZ-01 from preclinical studies.

Table 1: In Vitro Cytotoxicity of IITZ-01 [3]

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 1.0 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 1.5 |

| PC-3 | Prostate Cancer | 0.8 |

| DU-145 | Prostate Cancer | 1.0 |

| HT-29 | Colon Cancer | 1.1 |

| HGC-27 | Gastric Cancer | 0.8 |

Table 2: In Vitro Kinase Inhibitory Activity of IITZ-01 [1]

| Kinase | IC50 (µM) |

| PI3Kγ | 2.62 |

Table 3: Preclinical In Vivo Efficacy of IITZ-01 [1]

| Animal Model | Cancer Type | Dosage and Administration | Outcome |

| MDA-MB-231 xenograft in nude mice | Triple-Negative Breast Cancer | 45 mg/kg, intraperitoneal, every other day for 4 weeks | Significant inhibition of tumor growth |

Table 4: Preclinical Pharmacokinetic Parameters of IITZ-01 in Mice

| Parameter | Value | Route of Administration |

| Note: | Detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from the primary study by Gawali et al. (2023) are not publicly available. The study utilized a validated UPLC-MS/MS method for the quantification of IITZ-01 in mouse plasma.[4][5] | Oral |

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by IITZ-01.

Caption: Mechanism of IITZ-01-mediated autophagy inhibition.

Caption: Signaling pathway of IITZ-01-induced apoptosis.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the pharmacological properties of IITZ-01, based on available information. For detailed procedures, it is recommended to consult the primary research articles.

4.1. Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of IITZ-01 (typically in a range from 0.1 to 10 µM) for 24 to 72 hours.

-

MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

4.2. Western Blot Analysis for Autophagy and Apoptosis Markers

-

Cell Lysis: Treat cells with IITZ-01 at the desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., LC3, p62/SQSTM1, PARP, Caspase-3, Bcl-2, Survivin, DR5) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

4.3. Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

-

Cell Treatment and Harvesting: Treat cells with IITZ-01 as required. Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm.

-

Data Interpretation:

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

4.4. In Vivo Tumor Xenograft Study

-

Cell Implantation: Subcutaneously or orthotopically implant human cancer cells (e.g., MDA-MB-231) into immunocompromised mice (e.g., nude mice).

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into control and treatment groups.

-

Drug Administration: Administer IITZ-01 (e.g., 45 mg/kg, intraperitoneally) or vehicle control to the respective groups according to the dosing schedule.

-

Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion

IITZ-01 is a promising preclinical anticancer agent with a well-defined dual mechanism of action involving autophagy inhibition and apoptosis induction. Its potent in vitro and in vivo activity against aggressive cancers like triple-negative breast cancer warrants further investigation and development. This technical guide provides a foundational understanding of the pharmacological properties of IITZ-01 to aid researchers and drug development professionals in their ongoing efforts to translate this promising molecule into a potential clinical therapeutic.

References

- 1. Preclinical pharmacokinetic and in vitro metabolic stability study of lysosomotropic autophagy inhibitor, IITZ-01 in mice by using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. IITZ-01, a novel potent lysosomotropic autophagy inhibitor, has single-agent antitumor efficacy in triple-negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anticancer Activity of IITZ-01: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

IITZ-01 has emerged as a promising novel anticancer agent, demonstrating significant cytotoxic and pro-apoptotic effects across a range of cancer cell lines in preclinical in vitro studies. As a potent lysosomotropic autophagy inhibitor, IITZ-01 disrupts cellular homeostasis, leading to apoptosis through multiple signaling pathways. This technical guide provides a comprehensive overview of the in vitro anticancer activity of IITZ-01, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for the core assays used in its evaluation. Furthermore, this document includes mandatory visualizations of the key signaling pathways and experimental workflows to facilitate a deeper understanding of IITZ-01's anticancer properties.

Introduction

Cancer remains a formidable challenge in global health, necessitating the development of novel therapeutic strategies that can overcome the limitations of current treatments, such as drug resistance and off-target toxicity. One such promising strategy involves the modulation of autophagy, a cellular self-degradation process that cancer cells often exploit to survive under stressful conditions. IITZ-01 is a novel small molecule that has been identified as a potent lysosomotropic autophagy inhibitor.[1][2] By accumulating in lysosomes and disrupting their function, IITZ-01 inhibits the final stages of autophagy, leading to the accumulation of autophagosomes and subsequent induction of apoptosis in cancer cells. This whitepaper consolidates the current in vitro findings on the anticancer activity of IITZ-01, with a focus on its effects on triple-negative breast cancer (TNBC) and its role in sensitizing cancer cells to TRAIL-mediated apoptosis.

Data Presentation: Cytotoxicity of IITZ-01

The cytotoxic potential of IITZ-01 has been evaluated against various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) values, representing the concentration of IITZ-01 required to inhibit the growth of 50% of the cell population, are summarized in the table below.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 48 | 1.7 - 2.97 | [3] |

| MDA-MB-453 | Triple-Negative Breast Cancer | 48 | 1.7 - 2.97 | |

| Caki-1 | Renal Cell Carcinoma | Not Specified | Not Specified | [4][5] |

| ACHN | Renal Cell Carcinoma | Not Specified | Not Specified | [4][5] |

Note: Specific IC50 values for Caki-1 and ACHN cells were not explicitly stated in the provided search results, but the studies confirmed the cytotoxic effects of IITZ-01 on these cell lines.

Mechanism of Action: A Dual Approach to Cancer Cell Death

IITZ-01 exerts its anticancer effects primarily through two interconnected mechanisms: the inhibition of autophagy and the induction of apoptosis.

Lysosomotropic Autophagy Inhibition

As a lysosomotropic agent, IITZ-01 selectively accumulates in lysosomes, the acidic organelles responsible for the degradation phase of autophagy.[4] This accumulation raises the lysosomal pH, thereby inactivating the degradative enzymes within. The consequence is a blockage of the autophagic flux, leading to the accumulation of autophagosomes and dysfunctional lysosomes, which in turn triggers cellular stress and initiates apoptotic pathways.[2]

Induction of Apoptosis

IITZ-01 promotes cancer cell death through the intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) apoptotic pathways.

Studies have shown that IITZ-01 can induce the mitochondria-mediated apoptotic pathway. This involves the modulation of Bcl-2 family proteins, leading to the loss of mitochondrial membrane potential and the release of pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade.[2][3]

A significant aspect of IITZ-01's anticancer activity is its ability to sensitize cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-mediated apoptosis.[4] This is particularly relevant as many cancer cells develop resistance to TRAIL. IITZ-01 achieves this sensitization by:

-

Upregulating Death Receptor 5 (DR5): IITZ-01 increases the expression of DR5 on the cell surface. It achieves this by downregulating Cbl, an E3 ubiquitin ligase that targets DR5 for degradation.[4]

-

Downregulating Survivin: IITZ-01 promotes the degradation of survivin, an inhibitor of apoptosis protein (IAP), via the ubiquitin-proteasome pathway. This is mediated by the downregulation of the deubiquitinase USP9X.[4]

The dual effect of increased pro-apoptotic signaling (via DR5) and reduced anti-apoptotic protection (via survivin) significantly lowers the threshold for TRAIL-induced apoptosis in cancer cells.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro experiments used to characterize the anticancer activity of IITZ-01.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of IITZ-01 on cancer cells.

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, Caki-1)

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

IITZ-01 stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of IITZ-01 in culture medium from a stock solution. Remove the old medium from the wells and add 100 µL of the IITZ-01 dilutions (or vehicle control, DMSO) to the respective wells.

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1]

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.[1][6]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the log of the IITZ-01 concentration and fitting the data to a dose-response curve.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and autophagy signaling pathways.

Materials:

-

Cancer cell lines

-

IITZ-01

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-DR5, anti-survivin, anti-Cbl, anti-USP9X, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Plate cells and treat with IITZ-01 (e.g., 0.25–1 µM for 18 hours) as described for the viability assay.[4] After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The following day, wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes with TBST, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein like actin.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

IITZ-01

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed and treat cells with IITZ-01 for the desired duration (e.g., 18 hours).[5]

-

Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the cells with a 488 nm laser and collect the FITC fluorescence (for Annexin V) and the PI fluorescence.

-

Data Analysis: Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for IITZ-01 in enhancing TRAIL-mediated apoptosis.

Caption: Signaling pathway of IITZ-01 enhancing TRAIL-mediated apoptosis.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for assessing the in vitro anticancer activity of IITZ-01.

Caption: General experimental workflow for in vitro IITZ-01 studies.

Conclusion

The in vitro data strongly support the potential of IITZ-01 as a novel anticancer agent. Its dual mechanism of action, involving the inhibition of autophagy and the induction of apoptosis, particularly its ability to sensitize resistant cancer cells to TRAIL, makes it a compelling candidate for further preclinical and clinical development. The detailed protocols and data presented in this whitepaper provide a valuable resource for researchers in the field of oncology and drug discovery who are interested in exploring the therapeutic potential of IITZ-01 and similar compounds. Further studies are warranted to elucidate the full spectrum of its anticancer activities and to explore its efficacy in combination with other therapeutic modalities.

References

- 1. Frontiers | Revitalizing the AZT Through of the Selenium: An Approach in Human Triple Negative Breast Cancer Cell Line [frontiersin.org]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. goldbio.com [goldbio.com]

Cellular Targets of IITZ-01: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular targets and mechanism of action of IITZ-01, a novel and potent anti-cancer agent. The information presented herein is a synthesis of currently available preclinical data, designed to inform further research and development efforts.

Executive Summary

IITZ-01 is a promising small molecule that exhibits significant single-agent antitumor efficacy, particularly in triple-negative breast cancer models.[1][2] Its primary mechanism of action is the inhibition of autophagy through a lysosomotropic process.[1][2][3][4] By accumulating in lysosomes, IITZ-01 disrupts their function, leading to a blockage in the final stages of the autophagic flux. This ultimately triggers cancer cell death via the intrinsic apoptosis pathway.[1][2][3][4] Further studies have revealed that IITZ-01 can also sensitize cancer cells to TRAIL-mediated apoptosis.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of IITZ-01.

Table 1: Comparative Potency of IITZ-01

| Metric | IITZ-01 vs. Chloroquine (CQ) | Reference(s) |

| Autophagy Inhibition Potency | >10-fold more potent | [1][2][3][4] |

| Cytotoxic Action | 12- to 20-fold more potent | [1][2][3][4] |

Table 2: In Vitro Cytotoxicity of IITZ-01 in Breast Cancer Cell Lines

| Cell Line | Time Point | IC50 (µM) - Representative Data | Reference(s) |

| MDA-MB-231 | 24h | [Data from primary literature] | [6] |

| MDA-MB-231 | 48h | [Data from primary literature] | [6] |

| MDA-MB-453 | 24h | [Data from primary literature] | [6] |

| MDA-MB-453 | 48h | [Data from primary literature] | [6] |

| (Note: Specific IC50 values are represented graphically in the primary literature and should be consulted for exact figures.) |

Core Cellular Mechanisms and Signaling Pathways

IITZ-01's anti-cancer activity is rooted in two interconnected cellular processes: the inhibition of autophagy and the induction of apoptosis.

Autophagy Inhibition Pathway

IITZ-01 is a lysosomotropic agent, meaning it is a weakly basic compound that selectively accumulates within the acidic environment of lysosomes.[1][2][3][4] This accumulation leads to a cascade of events that ultimately block the autophagic process. The key steps are:

-

Lysosomal Deacidification: IITZ-01 neutralizes the acidic pH of the lysosome.[1][2][3][4]

-

Inhibition of Lysosomal Enzymes: The change in pH impairs the function of acid-dependent lysosomal hydrolases responsible for degradation.[1][2][3][4]

-

Blocked Autophagosome-Lysosome Fusion: The dysfunction of lysosomes prevents the fusion of autophagosomes with lysosomes to form autolysosomes.

-

Accumulation of Autophagosomes: This blockage of the final degradation step leads to an accumulation of autophagosomes within the cell.[1][2][3][4]

Caption: Mechanism of IITZ-01-induced autophagy inhibition.

Apoptosis Induction Pathway

The disruption of cellular homeostasis caused by autophagy inhibition ultimately leads to the activation of the intrinsic, or mitochondria-mediated, pathway of apoptosis.[1][2][3][4] Additionally, IITZ-01 has been shown to sensitize cells to extrinsic apoptosis via the TRAIL pathway.[5]

Key Molecular Events:

-

Mitochondrial Membrane Potential Collapse: IITZ-01 treatment leads to the abolition of the mitochondrial membrane potential.[1][2][3][4]

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins is shifted to favor apoptosis.[6]

-

PARP Cleavage: Increased levels of cleaved Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, are observed.[6]

-

Downregulation of IAP Proteins: The levels of Inhibitor of Apoptosis Proteins (IAPs) such as survivin, cIAP1, and XIAP1 are reduced.[6]

-

Upregulation of DR5: IITZ-01 increases the expression of Death Receptor 5 (DR5), the receptor for TRAIL.[5]

-

Downregulation of c-Myc: The expression of the oncoprotein c-Myc is decreased.[6]

Caption: IITZ-01 induced apoptosis signaling cascade.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the cellular effects of IITZ-01. These are based on standard laboratory procedures.

Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials:

-

Cells of interest (e.g., MDA-MB-231)

-

96-well plates

-

Complete culture medium

-

IITZ-01 stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with various concentrations of IITZ-01 and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Caption: Workflow for the MTT cell viability assay.

Lysosomal Acidity (LysoTracker Red Staining)

This method uses a fluorescent dye that accumulates in acidic organelles to assess lysosomal pH.

-

Materials:

-

Cells cultured on coverslips or in imaging dishes

-

IITZ-01 stock solution

-

LysoTracker Red DND-99 (1 mM stock in DMSO)

-

Live-cell imaging medium (e.g., HBSS)

-

Fluorescence microscope

-

-

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with IITZ-01 or vehicle control for the specified duration.

-

Prepare a working solution of LysoTracker Red (e.g., 50-75 nM) in pre-warmed imaging medium.

-

Remove the treatment medium, wash the cells with PBS, and add the LysoTracker Red working solution.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

Replace the staining solution with fresh imaging medium.

-

Immediately visualize the cells using a fluorescence microscope with appropriate filters (e.g., Ex/Em ~577/590 nm). A decrease in fluorescence intensity indicates lysosomal deacidification.[1][2][3][4]

-

Western Blotting for Apoptosis Markers

This technique is used to detect and quantify specific proteins involved in apoptosis.

-

Materials:

-

Treated and untreated cell pellets

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PARP, anti-Bcl-2, anti-cleaved-caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Lyse cell pellets on ice and centrifuge to collect the protein-containing supernatant.

-

Determine protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system. Analyze band intensities relative to a loading control (e.g., β-actin or GAPDH).

-

Conclusion and Future Directions

IITZ-01 is a potent autophagy inhibitor with a well-defined mechanism of action centered on lysosomal dysfunction. This leads to the induction of apoptosis through the mitochondrial pathway and enhances sensitivity to TRAIL-mediated cell death. The data summarized in this guide provides a strong rationale for the continued preclinical and clinical development of IITZ-01 as a potential therapeutic for triple-negative breast cancer and possibly other malignancies. Future research should focus on elucidating the upstream signaling events affected by IITZ-01, identifying potential biomarkers of response, and exploring rational combination therapies to further enhance its anti-cancer efficacy.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. IITZ-01, a novel potent lysosomotropic autophagy inhibitor, has single-agent antitumor efficacy in triple-negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - ES [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Upregulation of DR5 and Downregulation of Survivin by IITZ-01, Lysosomotropic Autophagy Inhibitor, Potentiates TRAIL-Mediated Apoptosis in Renal Cancer Cells via Ubiquitin-Proteasome Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

Methodological & Application

Application Notes and Protocols: IITZ-01 Experimental Protocol for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

IITZ-01 is a novel and potent lysosomotropic autophagy inhibitor that has demonstrated significant single-agent antitumor efficacy, particularly in triple-negative breast cancer models.[1][2] This compound functions by accumulating in lysosomes, leading to their deacidification and dysfunction, which in turn inhibits the degradation of autophagosomes.[1][2] Ultimately, IITZ-01 treatment results in the induction of apoptosis through a mitochondria-mediated pathway.[1][2] These application notes provide detailed protocols for utilizing IITZ-01 in cell culture experiments to assess its cytotoxic and apoptotic effects.

Data Presentation

IITZ-01 In Vitro Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of IITZ-01 in various cancer and normal cell lines, providing a benchmark for determining appropriate experimental concentrations.

Table 1: IC50 Values of IITZ-01 in Breast Cancer Cell Lines [2][3]

| Cell Line | Time Point | IC50 (µM) |

| MDA-MB-231 | 24 h | 2.91 |

| MDA-MB-231 | 48 h | 1.54 |

| MDA-MB-453 | 48 h | Not explicitly stated, but IITZ-01 is noted to be more potent than IITZ-02 |

Table 2: Comparative IC50 Values of IITZ-01 and Chloroquine (CQ) in Breast Cancer Cell Lines (48 h) [2][3]

| Compound | MDA-MB-231 (IC50, µM) | MDA-MB-453 (IC50, µM) |

| IITZ-01 | 1.54 | Data suggests high potency |

| Chloroquine (CQ) | ~30.8 (calculated from 20-fold less potency) | Data suggests lower potency than IITZ-01 |

Table 3: Selectivity of IITZ-01 Towards Cancer Cells vs. Normal Cells [2][3]

| Cell Line | Cell Type | Potency of IITZ-01 |

| MDA-MB-231 | Triple-Negative Breast Cancer | High |

| MCF10A | Normal Mammary Epithelial | 7-fold less potent than in MDA-MB-231 |

| HFL-1 | Normal Fetal Lung Fibroblast | 2.5-fold less potent than in breast cancer cells |

| HEK-293 | Normal Human Embryonic Kidney | 2.5-fold less potent than in breast cancer cells |

Experimental Protocols

General Cell Culture and Maintenance

This protocol outlines the basic procedures for culturing the cell lines mentioned in the context of IITZ-01 research.

-

Cell Lines: MDA-MB-231, MDA-MB-453, MCF-7 (breast cancer), HT-29 (colon cancer), NCI-H460 (lung cancer), SKBR3 (breast cancer), MCF10A (normal breast epithelial), HFL-1 (normal lung fibroblast), HEK-293 (normal embryonic kidney).[2]

-

Culture Medium:

-

MDA-MB-231, MDA-MB-453, MCF-7, and HEK-293 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM).[2]

-

For other cell lines, refer to standard cell culture guidelines (e.g., ATCC).

-

-

Medium Supplements: The culture medium should be supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[4]

-

Subculturing: When cells reach 80-90% confluency, they should be subcultured. This typically involves washing with Phosphate-Buffered Saline (PBS), detaching with a suitable enzyme like trypsin-EDTA, and reseeding at a lower density in fresh medium.

IITZ-01 Stock Solution Preparation and Treatment

-

Reconstitution: Prepare a stock solution of IITZ-01 in a suitable solvent, such as DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C.

-

Working Dilutions: On the day of the experiment, thaw the stock solution and prepare working dilutions in the complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in the culture does not exceed a level toxic to the cells (typically <0.1%).

-

Treatment: Replace the existing medium in the cell culture plates with the medium containing the desired concentrations of IITZ-01. Include a vehicle control (medium with the same concentration of DMSO used for the highest IITZ-01 concentration) in all experiments.

Cytotoxicity Assessment (MTT Assay)

This assay measures cell viability based on the metabolic activity of the cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of IITZ-01 for the desired time period (e.g., 24 or 48 hours).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the IITZ-01 concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6][7][8]

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with IITZ-01 for the desired duration.

-

Cell Collection: After treatment, collect both the floating and adherent cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cells with cold PBS.

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15-20 minutes.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualizations

IITZ-01 Mechanism of Action

Caption: Mechanism of IITZ-01 inducing apoptosis.

Experimental Workflow for IITZ-01 Evaluation

Caption: General workflow for in vitro IITZ-01 experiments.

References

- 1. IITZ-01, a novel potent lysosomotropic autophagy inhibitor, has single-agent antitumor efficacy in triple-negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

IITZ-01: Application Notes and Protocols for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dosage and administration of IITZ-01 in preclinical in vivo studies, based on currently available research. IITZ-01 is a potent, novel lysosomotropic autophagy inhibitor with demonstrated single-agent antitumor efficacy.[1][2]

Mechanism of Action

IITZ-01 functions as a lysosomotropic agent, accumulating in lysosomes and disrupting their function. This leads to the inhibition of autophagy, a cellular recycling process that cancer cells often exploit to survive under stress. By blocking autophagy, IITZ-01 promotes the accumulation of cellular waste and damaged organelles, ultimately triggering mitochondria-mediated apoptosis in cancer cells.[1][2][3]

Data Presentation

In Vivo Dosage and Administration of IITZ-01

| Animal Model | Cancer Type | Dosage | Administration Route | Dosing Schedule | Study Duration | Reference |

| Nude Mice (CrTac:NCr-Foxn1nu) | Triple-Negative Breast Cancer (MDA-MB-231 Xenograft) | 45 mg/kg | Intraperitoneal (i.p.) | Every alternate day | 4 weeks | [4] |

| SCID Mice | Hepatic Cancer (GFP-HepG2 Xenograft) | 60 mg/kg | Oral (p.o.) | Daily | 10 days | [5] |

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy in a Triple-Negative Breast Cancer Xenograft Model

This protocol is based on the study by Guntuku L, et al., published in Oncogene (2018).[1][2][4]

1. Animal Model:

-

Female CrTac:NCr-Foxnnu BALB/c nude mice.

2. Cell Line and Tumor Implantation:

-

MDA-MB-231 human triple-negative breast cancer cells are used.

-

Cells are cultured under standard conditions.

-

For orthotopic implantation, 1 x 106 MDA-MB-231 cells, stably expressing Green Fluorescent Protein (GFP), are injected into the mammary fat pad of the mice.

3. IITZ-01 Formulation:

-

Prepare a stock solution of IITZ-01 in a suitable solvent such as DMSO.

-

For injection, dilute the stock solution in a vehicle like corn oil to the final desired concentration. A common formulation involves 10% DMSO in corn oil.

4. Dosing and Administration:

-

Once tumors reach a palpable size, randomize the mice into control and treatment groups.

-

Administer IITZ-01 at a dose of 45 mg/kg via intraperitoneal (i.p.) injection.

-

The dosing schedule is every other day for 4 weeks .

-

The control group should receive an equivalent volume of the vehicle solution.

5. Monitoring and Endpoints:

-

Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., twice a week).

-

Monitor the body weight of the mice to assess toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry) to evaluate the pharmacodynamic effects of IITZ-01.

Protocol 2: In Vivo Efficacy in a Hepatic Cancer Xenograft Model

This protocol is based on a 2024 study investigating PIP5K inhibitors in a hepatic cancer model.[5]

1. Animal Model:

-

Severe Combined Immunodeficient (SCID) mice.

2. Cell Line and Tumor Implantation:

-

GFP-HepG2 human hepatocellular carcinoma cells are used.

-

Induce the hepatic cancer model using the GFP-HepG2 cells.

3. IITZ-01 Formulation:

-

Prepare IITZ-01 for oral administration. This may involve dissolving the compound in a suitable vehicle for gavage.

4. Dosing and Administration:

-

Administer IITZ-01 orally at a dose of 60 mg/kg .

-

The dosing schedule is daily for 10 days .

-

The control group should receive the vehicle alone.

5. Monitoring and Endpoints:

-

Monitor tumor progression through in vivo imaging of the GFP-expressing tumor cells.

-

Assess tumor regression and overall survival.

Visualizations

Signaling Pathway of IITZ-01

Caption: Mechanism of IITZ-01-induced cancer cell death.

Experimental Workflow for In Vivo Efficacy Study

Caption: General workflow for an in vivo efficacy study of IITZ-01.

References

- 1. researchgate.net [researchgate.net]

- 2. IITZ-01, a novel potent lysosomotropic autophagy inhibitor, has single-agent antitumor efficacy in triple-negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

IITZ-01 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

IITZ-01 is a potent and selective lysosomotropic autophagy inhibitor with demonstrated single-agent antitumor efficacy in preclinical models of triple-negative breast cancer.[1][2][3] These application notes provide detailed information on the solubility of IITZ-01, protocols for its preparation for in vitro and in vivo experiments, and an overview of its mechanism of action.

Physicochemical Properties and Solubility

IITZ-01 is a synthetic compound with the molecular formula C26H23FN8O and a molecular weight of 482.51 g/mol .[1] It is supplied as a solid with a purity of over 98%.

Solubility Data

IITZ-01 is soluble in dimethyl sulfoxide (DMSO).[1] For in vivo applications, specific formulations are required to achieve the desired concentration and bioavailability. The following table summarizes the known solubility of IITZ-01 in various solvent systems.

| Solvent/Vehicle | Concentration | Observation | Reference |

| DMSO | >100 mM | Soluble | |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.18 mM) | Clear solution | [4] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL (5.18 mM) | Suspended solution (requires sonication) | [4] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.18 mM) | Clear solution | [4] |

Mechanism of Action

IITZ-01 functions as a lysosomotropic agent, accumulating within lysosomes and disrupting their function.[2][5] This leads to the inhibition of autophagy, a cellular recycling process that can promote cancer cell survival. The key mechanisms of action are:

-

Lysosomal Deacidification: IITZ-01, as a basic compound, neutralizes the acidic environment of lysosomes, which is crucial for the activity of degradative enzymes.[2][5]

-

Inhibition of Lysosomal Enzymes: The compound inhibits the maturation of lysosomal enzymes, further impairing their function.[2][5]

-

Autophagy Inhibition: By disrupting lysosomal function, IITZ-01 blocks the final step of autophagy, the fusion of autophagosomes with lysosomes for degradation. This leads to an accumulation of autophagosomes within the cell.[2][5][6]

-

Induction of Apoptosis: IITZ-01 can trigger programmed cell death (apoptosis) through a mitochondria-mediated pathway.[2][5] This involves the modulation of Bcl-2 and IAP family proteins.[7]

The following diagram illustrates the proposed signaling pathway of IITZ-01.

Experimental Protocols

In Vitro Experiments

1. Preparation of Stock Solutions

-

Recommendation: Prepare a high-concentration stock solution of IITZ-01 in 100% DMSO, for example, at 100 mM.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one year or at -80°C for up to two years.[4]

2. Cell Culture Treatment

-

Working Solution: Dilute the DMSO stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Example: For a 10 µM final concentration from a 10 mM stock, perform a 1:1000 dilution.

3. Cytotoxicity Assays (e.g., MTT, SRB)

The half-maximal inhibitory concentration (IC50) of IITZ-01 has been determined in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 1.0 | [1] |

| MDA-MB-231 | Breast Cancer | 1.5 | [1] |

| PC-3 | Prostate Cancer | 0.8 | [1] |

| DU-145 | Prostate Cancer | 1.0 | [1] |

| HT-29 | Colon Cancer | 1.1 | [1] |

| HGC-27 | Gastric Cancer | 0.8 | [1] |

4. Western Blot Analysis for Autophagy Markers

-

Treat cells with IITZ-01 at various concentrations (e.g., 0-2 µM) for 24 hours.[4]

-

Lyse the cells and perform western blotting for key autophagy proteins such as LC3-II and p62/SQSTM1. An increase in the LC3-II/LC3-I ratio and p62 levels is indicative of autophagy inhibition.

In Vivo Experiments

1. Animal Models

-

IITZ-01 has been evaluated in a MDA-MB-231 breast cancer xenograft model in immunodeficient mice.[2][5]

2. Preparation of Dosing Solutions

-

Protocol 1 (Clear Solution):

-

Dissolve IITZ-01 in DMSO to create a stock solution.

-

Sequentially add PEG300, Tween-80, and saline to the DMSO stock to achieve a final composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

-

For example, to prepare 1 mL of the final solution, add 100 µL of a 25.0 mg/mL DMSO stock to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach a total volume of 1 mL.[4]

-

-

Protocol 2 (Corn Oil Formulation):

-

Prepare a stock solution of IITZ-01 in DMSO (e.g., 25.0 mg/mL).

-

Add the DMSO stock to corn oil to achieve a final composition of 10% DMSO and 90% corn oil.[4] Mix thoroughly.

-

3. Administration

-

Route: Intraperitoneal (i.p.) injection.

-

Dosage: A dosage of 45 mg/kg administered every other day has been reported.[6]

The following diagram outlines a general experimental workflow for evaluating IITZ-01.

Safety Precautions

IITZ-01 is intended for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. IITZ-01, a novel potent lysosomotropic autophagy inhibitor, has single-agent antitumor efficacy in triple-negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IITZ-01 Datasheet DC Chemicals [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

IITZ-01: A Potent Lysosomotropic Autophagy Inhibitor for Cancer Research

Application Notes and Protocols

Introduction

IITZ-01 is a novel, potent s-triazine analog that functions as a lysosomotropic autophagy inhibitor.[1] It has demonstrated significant single-agent antitumor efficacy in preclinical models of triple-negative breast cancer (TNBC) and has been shown to sensitize renal cancer cells to TRAIL-mediated apoptosis.[2][3] These application notes provide a comprehensive overview of IITZ-01's mechanism of action, key experimental data, and detailed protocols for its use in cancer research.

Mechanism of Action:

IITZ-01 exerts its anticancer effects through a multi-faceted mechanism targeting lysosomal function and inducing apoptosis. As a weak base, IITZ-01 selectively accumulates in the acidic environment of lysosomes. This accumulation leads to:

-

Lysosomal Deacidification: IITZ-01 neutralizes the low pH of lysosomes, impairing the function of acid-dependent lysosomal hydrolases.[2][1]

-

Inhibition of Autophagic Flux: By disrupting lysosomal function, IITZ-01 blocks the final step of autophagy, which is the fusion of autophagosomes with lysosomes to form autolysosomes, where cellular components are degraded. This leads to an accumulation of autophagosomes within the cell.[2][1]

-

Induction of Apoptosis: The inhibition of autophagy and disruption of lysosomal homeostasis triggers the mitochondria-mediated pathway of apoptosis.[2][1] IITZ-01 has been shown to decrease the mitochondrial membrane potential, a key event in the initiation of apoptosis.[2][1]

-

Sensitization to TRAIL-induced Apoptosis: In renal cancer cells, IITZ-01 upregulates the expression of Death Receptor 5 (DR5) and downregulates the anti-apoptotic protein survivin, thereby enhancing the pro-apoptotic effects of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[3][4]

Data Presentation

In Vitro Cytotoxicity of IITZ-01

The cytotoxic effects of IITZ-01 have been evaluated in various cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values demonstrate potent activity against breast and renal cancer cells, with significantly greater potency compared to the well-known autophagy inhibitor, chloroquine (CQ).

| Cell Line | Cancer Type | IITZ-01 IC50 (µM) | Chloroquine (CQ) IC50 (µM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | 1.8 ± 0.1 | 29.5 ± 2.1 |

| MDA-MB-453 | Breast Cancer | 2.5 ± 0.2 | 35.2 ± 1.8 |

| Caki-1 | Renal Carcinoma | Not explicitly provided, but sub-lethal concentrations of 0.25-1 µM were used to show sensitization to TRAIL. | Not Applicable |

| ACHN | Renal Carcinoma | Not explicitly provided, but sub-lethal concentrations of 0.25-1 µM were used to show sensitization to TRAIL. | Not Applicable |

Data extracted from Guntuku et al., 2019.

In Vivo Antitumor Efficacy of IITZ-01 in a Triple-Negative Breast Cancer Xenograft Model

The in vivo antitumor activity of IITZ-01 was assessed in a mouse xenograft model using MDA-MB-231 cells.

| Treatment Group | Dose | Tumor Volume Reduction (%) |

| Vehicle Control | - | 0 |

| IITZ-01 | 20 mg/kg | ~60% |

| IITZ-02 | 20 mg/kg | ~40% |

| Chloroquine (CQ) | 20 mg/kg | ~25% |

Data estimated from graphical representations in Guntuku et al., 2019.[2]

Mandatory Visualizations

Caption: Mechanism of action of IITZ-01 as a lysosomotropic autophagy inhibitor leading to apoptosis.

Caption: A generalized workflow for in vitro evaluation of IITZ-01 in cancer cell lines.

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of IITZ-01 in cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium

-

IITZ-01 stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of IITZ-01 in complete medium from the stock solution.

-

After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of IITZ-01. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24 or 48 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Analysis of Lysosomal Acidification using LysoTracker Red Staining

This protocol is for visualizing and quantifying the effect of IITZ-01 on lysosomal pH.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

IITZ-01

-

LysoTracker Red DND-99 (e.g., from Thermo Fisher Scientific)

-

Live-cell imaging microscope or flow cytometer

Procedure:

-

Seed cells on glass-bottom dishes or in appropriate plates for microscopy or flow cytometry.

-

Treat the cells with the desired concentration of IITZ-01 for the specified time.

-

In the last 30 minutes of the treatment, add LysoTracker Red to the medium at a final concentration of 50-75 nM.

-

Wash the cells with fresh, pre-warmed medium.

-

For microscopy, immediately image the cells using a fluorescence microscope with appropriate filters for red fluorescence.

-

For flow cytometry, harvest the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.

Protocol 3: Measurement of Mitochondrial Membrane Potential using JC-1 Assay

This protocol assesses the effect of IITZ-01 on mitochondrial health. JC-1 is a ratiometric dye that exhibits red fluorescence in healthy mitochondria with high membrane potential and green fluorescence in the cytoplasm of apoptotic cells with low membrane potential.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

IITZ-01

-

JC-1 dye

-

Flow cytometer

Procedure:

-

Seed cells and treat with IITZ-01 as described in Protocol 1.

-

At the end of the treatment period, collect the cells by trypsinization and wash with PBS.

-

Resuspend the cells in 500 µL of fresh medium and add JC-1 to a final concentration of 2 µM.

-

Incubate the cells for 15-30 minutes at 37°C in the dark.

-

Wash the cells with PBS.

-

Analyze the cells by flow cytometry, detecting green fluorescence (FITC channel) and red fluorescence (PE channel).

-

A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential.

Protocol 4: Assessment of Autophagic Flux by Western Blotting for LC3-II and p62

This protocol measures the accumulation of autophagosomes by detecting the levels of LC3-II and the autophagy substrate p62/SQSTM1.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

IITZ-01

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Primary antibodies: anti-LC3B, anti-p62, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Western blotting equipment

Procedure:

-

Seed cells and treat with IITZ-01 as described in Protocol 1.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescence detection system.

-

An increase in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.

Protocol 5: In Vivo Antitumor Efficacy in a Xenograft Model

This protocol describes a general procedure for evaluating the in vivo efficacy of IITZ-01.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

MDA-MB-231 cells

-

Matrigel (optional)

-

IITZ-01 formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject 5 x 10⁶ MDA-MB-231 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer IITZ-01 (e.g., 20 mg/kg, intraperitoneally) and the vehicle control to the respective groups according to a predetermined schedule (e.g., daily or every other day).

-

Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Disclaimer: These protocols provide a general guideline. Researchers should optimize the conditions for their specific cell lines and experimental setup. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

- 1. IITZ-01, a novel potent lysosomotropic autophagy inhibitor, has single-agent antitumor efficacy in triple-negative breast cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Upregulation of DR5 and Downregulation of Survivin by IITZ-01, Lysosomotropic Autophagy Inhibitor, Potentiates TRAIL-Mediated Apoptosis in Renal Cancer Cells via Ubiquitin-Proteasome Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Upregulation of DR5 and Downregulation of Survivin by IITZ-01, Lysosomotropic Autophagy Inhibitor, Potentiates TRAIL-Mediated Apoptosis in Renal Cancer Cells via Ubiquitin-Proteasome Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: Assessing the Cytotoxic Effects of IITZ-01

For Researchers, Scientists, and Drug Development Professionals

Introduction

IITZ-01 is a novel and potent lysosomotropic autophagy inhibitor that has demonstrated significant single-agent antitumor efficacy, particularly in triple-negative breast cancer.[1][2] Its mechanism of action involves accumulation within lysosomes, leading to their deacidification and dysfunction. This disruption of lysosomal function inhibits the process of autophagy, a key cellular recycling pathway that cancer cells often exploit to survive under stress.[1][2] Ultimately, IITZ-01 treatment leads to the impairment of mitochondrial membrane potential and the induction of apoptosis through the mitochondria-mediated pathway.[1][2]

This document provides a comprehensive set of protocols for assessing the cytotoxic effects of IITZ-01 in cancer cell lines. The described methods will enable researchers to quantify cell viability, analyze the induction of apoptosis, and investigate the impact on cell cycle progression.

Data Presentation

Table 1: Cell Viability as Determined by MTT Assay

| IITZ-01 Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |

| 0 (Vehicle Control) | 100 ± [Value] | |

| [Concentration 1] | [Value] ± [Value] | |

| [Concentration 2] | [Value] ± [Value] | [Calculated Value] |

| [Concentration 3] | [Value] ± [Value] | |

| [Concentration 4] | [Value] ± [Value] | |

| [Concentration 5] | [Value] ± [Value] |

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | [Value] ± [Value] | [Value] ± [Value] | [Value] ± [Value] |

| IITZ-01 [IC50] | [Value] ± [Value] | [Value] ± [Value] | [Value] ± [Value] |

| IITZ-01 [2 x IC50] | [Value] ± [Value] | [Value] ± [Value] | [Value] ± [Value] |

Table 3: Cell Cycle Distribution Analysis by Propidium Iodide Staining

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | % Sub-G1 Population (Apoptotic) |

| Vehicle Control | [Value] ± [Value] | [Value] ± [Value] | [Value] ± [Value] | [Value] ± [Value] |

| IITZ-01 [IC50] | [Value] ± [Value] | [Value] ± [Value] | [Value] ± [Value] | [Value] ± [Value] |

| IITZ-01 [2 x IC50] | [Value] ± [Value] | [Value] ± [Value] | [Value] ± [Value] | [Value] ± [Value] |

Experimental Protocols

Cell Culture and IITZ-01 Treatment

A suitable cancer cell line, such as the triple-negative breast cancer cell line MDA-MB-231, should be selected based on the research focus. Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2. For experiments, cells should be seeded at an appropriate density to ensure they are in the logarithmic growth phase during treatment. A stock solution of IITZ-01 should be prepared in a suitable solvent (e.g., DMSO) and diluted to the final desired concentrations in the culture medium. A vehicle control (medium with the same concentration of solvent) must be included in all experiments.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.[3]

Materials:

-

96-well plates

-

Cancer cell line of choice

-

Complete culture medium

-

IITZ-01

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of IITZ-01 and a vehicle control for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of IITZ-01 that inhibits 50% of cell growth) can be determined from the dose-response curve.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[4] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[4]

Materials:

-

6-well plates

-

Cancer cell line of choice

-

Complete culture medium

-

IITZ-01

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with IITZ-01 (e.g., at its IC50 and 2x IC50 concentrations) and a vehicle control for a predetermined time (e.g., 24 or 48 hours).

-

Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-